2-Formyl-3,5-dihydroxyphenyl benzoate
CAS No.: 32292-78-7
Cat. No.: VC21112739
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32292-78-7 |
---|---|
Molecular Formula | C14H10O5 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |
Standard InChI | InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H |
Standard InChI Key | NQGFNZGQTUVDDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Formyl-3,5-dihydroxyphenyl benzoate is a phenolic compound characterized by its distinctive structural features. The table below presents the key identification parameters of this compound:
Parameter | Value |
---|---|
CAS Number | 32292-78-7 |
Molecular Formula | C14H10O5 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |
PubChem CID | 122581 |
European Community (EC) Number | 250-981-6 |
The compound is also known by several synonyms including 2,4,6-Trihydroxybenzaldehyde 2-Benzoate and 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde .
Structural Representation
2-Formyl-3,5-dihydroxyphenyl benzoate consists of a benzaldehyde core with two hydroxyl groups at positions 3 and 5, and a benzoate ester at position 2. The structure contains a formyl group (aldehyde) adjacent to the benzoate ester, creating a unique electronic environment that influences its chemical reactivity .
The compound's structure can be represented by the following identifiers:
Identifier | Value |
---|---|
InChI | InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H |
InChIKey | NQGFNZGQTUVDDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O |
The molecular structure features a benzoate group attached to a dihydroxybenzaldehyde moiety, creating a compound with multiple functional groups that can participate in various chemical transformations .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate are critical for understanding its behavior in different chemical environments and its potential applications:
Property | Value | Description |
---|---|---|
Molecular Weight | 258.23 g/mol | Relatively moderate molecular weight |
XLogP3-AA | 2.6 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 2 | Due to the presence of two hydroxyl groups |
These properties suggest that 2-Formyl-3,5-dihydroxyphenyl benzoate has moderate lipophilicity while retaining some water solubility due to its hydroxyl groups, making it versatile for various chemical applications .
Chemical Reactivity
The compound is classified as a phenolic compound due to the presence of hydroxyl groups attached to an aromatic ring. This structural feature allows it to participate in various chemical reactions, including:
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Electrophilic aromatic substitution reactions
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Esterification and transesterification
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Aldehyde-specific reactions such as Schiff base formation and aldol condensations
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Hydrogen bonding interactions
The presence of multiple functional groups creates interesting electronic effects that can be exploited in synthetic organic chemistry.
Synthesis Methods
Reaction of 2,4,6-trihydroxybenzaldehyde with Benzoyl Chloride
The primary documented synthesis method for 2-Formyl-3,5-dihydroxyphenyl benzoate involves the selective benzoylation of 2,4,6-trihydroxybenzaldehyde:
The synthesis proceeds in two main stages:
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Reaction of 2,4,6-trihydroxybenzaldehyde with benzoyl chloride in the presence of potassium hydroxide in water at 0°C for approximately 40 minutes under inert atmosphere
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Treatment with sodium hydrogencarbonate in water for 30 minutes to complete the reaction
This method yields the target compound with approximately 30% efficiency, as reported in a study by Devlin and Sperry published in Chemical Communications (2019) .
The selective benzoylation of the hydroxyl group at position 2 is a key aspect of this synthesis, requiring careful control of reaction conditions to avoid the formation of dibenzoylated or tribenzoylated derivatives.
Applications and Research Relevance
Synthetic Organic Chemistry
The presence of multiple functional groups in 2-Formyl-3,5-dihydroxyphenyl benzoate makes it valuable as a building block in synthetic organic chemistry:
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The aldehyde group can participate in condensation reactions to form more complex structures
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The hydroxyl groups provide sites for further functionalization
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The benzoate ester can be hydrolyzed or transesterified to introduce additional functionality
These features make the compound useful in multistep synthesis of more complex organic molecules.
Relationship to Other Compounds
It is worth noting the structural relationship between 2-Formyl-3,5-dihydroxyphenyl benzoate and other biologically relevant compounds. For instance, barbatolic acid (3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid), which has been reported in the lichen Himantormia lugubris, contains structural elements similar to 2-Formyl-3,5-dihydroxyphenyl benzoate .
This structural relationship suggests potential natural product chemistry applications and could inspire biomimetic synthesis approaches based on 2-Formyl-3,5-dihydroxyphenyl benzoate as a key intermediate .
Aspect | Details |
---|---|
Number of Suppliers | Approximately 14 suppliers have been identified |
Pricing | Variable depending on quantity and purity |
Research Grade Availability | Available primarily for research use |
Researchers interested in this compound should note that pricing and availability may vary significantly among suppliers .
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